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Compound of Interest

Compound Name: 4-Trimethylsilylphenylboronic acid

Cat. No.: B095774

An In-depth Technical Guide to the Spectroscopic Characterization of 4-
Trimethylsilylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-
coupling reactions, the unambiguous identification and purity assessment of 4-
Trimethylsilylphenylboronic acid (CAS No. 17865-11-1) is paramount. This guide provides a
detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic
data, grounded in first principles and field-proven insights. We will explore not just the data
itself, but the causality behind the spectral features, ensuring a comprehensive understanding
for its application in rigorous research and development environments.

Molecular Structure and Physicochemical
Properties

4-Trimethylsilylphenylboronic acid is a bifunctional organic compound featuring a
parasubstituted benzene ring. The key functional groups are the trimethylsilyl (-Si(CHs)3)
group, a versatile protecting group and synthetic handle, and the boronic acid (-B(OH)z) group,
the reactive moiety for cross-coupling.

Caption: Molecular structure of 4-Trimethylsilylphenylboronic acid.

Table 1: Physicochemical Properties
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Property Value Source(s)
CAS Number 17865-11-1 [1][2]
Molecular Formula CoH15BO:2SI [11[2][3]
Molecular Weight 194.11 g/mol [11[2]
Appearance White to off-white solid [2]

| Melting Point | 173-178 °C |[2] |

The Spectroscopic Verification Workflow

The structural confirmation of a synthetic reagent is a self-validating process. Each analytical
technique provides orthogonal information, which, when combined, builds a high-confidence
profile of the molecule. The workflow below illustrates the logical progression from sample
preparation to final structural elucidation.

Sample Preparation Data Analysis & Interpretation

Data Acquisition
Place Solid Sample o . Identify Characteristic
Directly on ATR Crystal Acquire FT-IR Spectrum | vVibrational Frequencies
Final Structural
Confirmation
Dissolve in Assign Chemical Shifts,
Deuterated Solvent P> Acquire H, 3C NMR Spectra > Coupling Constants,
(e.g., DMSO-d6) & Integration

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1710
https://www.sigmaaldrich.com/HK/zh/product/aldrich/523674
https://pubchem.ncbi.nlm.nih.gov/compound/1710
https://www.sigmaaldrich.com/HK/zh/product/aldrich/523674
https://junsei.co.jp/product_search/lfx-detail_e-D-11269.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1710
https://www.sigmaaldrich.com/HK/zh/product/aldrich/523674
https://www.sigmaaldrich.com/HK/zh/product/aldrich/523674
https://www.sigmaaldrich.com/HK/zh/product/aldrich/523674
https://www.benchchem.com/product/b095774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation: Accurately weigh approximately 10-20 mg of 4-
Trimethylsilylphenylboronic acid and dissolve it in ~0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.

e Solvent Choice Causality: DMSO-ds is often preferred for boronic acids as it readily
dissolves the polar compound and its residual water peak does not obscure the aromatic
region. The acidic B(OH)z protons are also clearly observable.

e Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

o 'H NMR: Obtain a spectrum with a sufficient number of scans (typically 8-16) to achieve a
good signal-to-noise ratio.

o 13C NMR: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or
more) is required due to the low natural abundance of the 13C isotope.

o Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50
ppm for *H and 39.52 ppm for 13C).

Protocol 2: Fourier-Transform Infrared (FT-IR)
Spectroscopy

e Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid
samples. It requires minimal sample preparation, is non-destructive, and provides high-
quality, reproducible spectra.

e Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly
onto the ATR crystal (typically diamond or germanium).

e Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample
and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4
cm™i.

e Background Correction: A background spectrum of the clean, empty ATR crystal must be
recorded immediately prior to the sample analysis and automatically subtracted by the
instrument software.
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Spectroscopic Data and Interpretation
'H NMR Spectroscopy

The *H NMR spectrum provides a quantitative map of the different proton environments in the

molecule.

Table 2: Expected *H NMR Data (400 MHz, DMSO-ds)
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Chemical Shift
(5, ppm)

~8.01

Multiplicity

s (broad)

Integration

2H

Assignment

B(OH)2

Rationale &
Expert
Insights

The acidic
protons of the
boronic acid
group. Their
chemical shift
is
concentration-
dependent,
and they
readily
exchange with
D20. The
broadness is
due to
exchange and
quadrupolar
coupling with
the boron
nucleus.

~7.75

d,J=8.0Hz

2H

Ar-H (ortho to -
B(OH)2)

These protons
are deshielded
by the electron-
withdrawing
boronic acid
group. They
appear as a
doublet due to
coupling with the
adjacent protons
(ortho to -
Si(CH3)s3).
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] ) Rationale &
Chemical Shift

Multiplicity Integration Assignment Expert
(3, ppm)

Insights

These protons
are slightly
shielded relative
to their coupling
Ar-H (ortho to -
~7.58 d,J=8.0Hz 2H ) partners due to
Si(CHs)3)
the weakly
electron-donating

nature of the silyl

group.

| ~0.25 | s | 9H | Si(CHs)s | The nine protons of the three methyl groups are magnetically
equivalent, resulting in a single, sharp, and strong signal. Its upfield position is highly
characteristic of a trimethylsilyl group due to the electropositive nature of silicon. |

13C NMR Spectroscopy

The 3C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of
the para-substituted ring, only four aromatic carbon signals are expected.

Table 3: Expected 3C NMR Data (101 MHz, DMSO-de)
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Rationale & Expert

Chemical Shift (0, ppm) Assignment .
Insights
. The ipso-carbon attached
~142.9 Ar-C-Si .
to the silicon atom.
~134.5 Ar-CH (ortho to -B(OH)z2) Aromatic methine carbon.
~128.0 Ar-CH (ortho to -Si(CHs)3) Aromatic methine carbon.

Not Observed or Broad

Ar-C-B

The ipso-carbon attached to
the boron atom. This signal is
often significantly broadened
(due to quadrupolar relaxation
from the 1B and 1°B nuclei) to
the point of being
indistinguishable from the
baseline. This is a key

validation point.

| -1.1 | Si(CHs)s3 | The methyl carbons of the TMS group, appearing characteristically at a very
high field (upfield of TMS reference). |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the key functional groups based on their characteristic

molecular vibrations.[4]

Table 4: Expected FT-IR Absorption Bands (ATR) | Wavenumber (cm~?) | Intensity | Vibration
Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Strong, very broad |
O-H stretch | B-O-H (hydrogen-bonded) | A hallmark of boronic acids, often existing as
hydrogen-bonded dimers in the solid state.[5] | | ~2955, 2898 | Medium-Sharp | C-H stretch
(asymmetric & symmetric) | -Si(CHs)s | Characteristic aliphatic C-H stretches.[4] | | ~1605, 1500
| Medium | C=C stretch | Aromatic Ring | Vibrations of the phenyl ring backbone. | | ~1350 |
Strong | B-O stretch | B-O | A strong, diagnostically important band for boronic acids.[6] | |
~1250 | Strong | Si-C symmetric deformation (umbrella) | Si-CHs | A very strong and sharp
absorption characteristic of the trimethylsilyl group. | | ~1110 | Strong | Si-Ph stretch | Si-C
(Aromatic) | Stretching vibration of the silicon-phenyl bond. | | ~835 | Strong | C-H out-of-plane
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bend | 1,4-disubstituted Aromatic | This strong band is highly indicative of the para-substitution
pattern on the benzene ring. |

Conclusion

The structural identity and integrity of 4-Trimethylsilylphenylboronic acid can be confidently
established through a synergistic application of NMR and FT-IR spectroscopy. The key
identifying features are:

e 'H NMR: A sharp 9H singlet around 0.25 ppm (TMS group) and a distinct AA'BB' pattern in
the aromatic region.

e 13C NMR: A characteristic upfield signal near -1.1 ppm for the TMS carbons and the expected
four signals for the aromatic ring, with the C-B signal often being unobservable.

e FT-IR: A very broad O-H stretch centered around 3300 cm~2, coupled with strong, sharp
bands for the B-O (~1350 cm~1*) and Si-C (~1250 cm~?) vibrations.

This comprehensive spectroscopic profile serves as a reliable reference for researchers,
ensuring the quality and identity of this critical reagent in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR) for 4-
Trimethylsilylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095774#spectroscopic-data-nmr-ir-for-4-
trimethylsilylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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